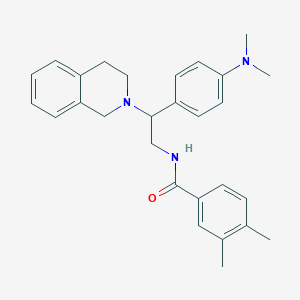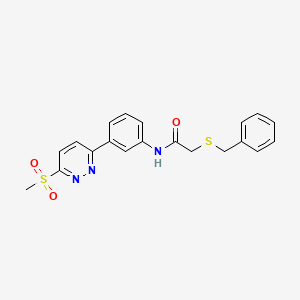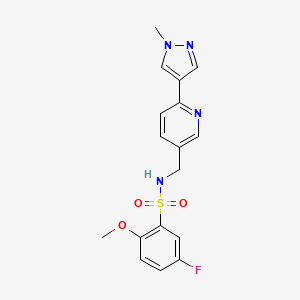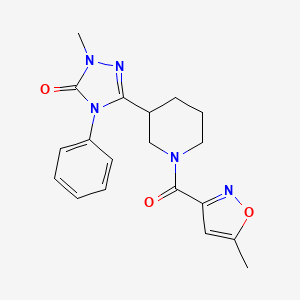
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as AMPP, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is believed to exert its effects on cancer cells by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can induce DNA damage and cell death in cancer cells. With regards to its effects on the GABA-A receptor, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is thought to bind to a specific site on the receptor and modulate its activity in a manner that enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, modulation of GABA-A receptor activity, and induction of apoptosis (programmed cell death) in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have anxiolytic (anti-anxiety) effects in animal models, likely due to its modulation of GABA-A receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for PARP inhibition, which allows for the selective induction of DNA damage in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide's ability to modulate GABA-A receptor activity makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. Additionally, further investigation of the effects of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide on GABA-A receptor activity could lead to the development of new treatments for anxiety disorders and other conditions involving dysregulated neurotransmission. Finally, the use of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, could potentially enhance their effectiveness and improve patient outcomes.
Métodos De Síntesis
The synthesis of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-phenylethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been investigated for its ability to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain. Other potential applications of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide include its use as a tool for studying the role of GABA-A receptors in various physiological processes.
Propiedades
IUPAC Name |
5-amino-1-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)17(2)16-11/h3-9H,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFSFGQHWLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

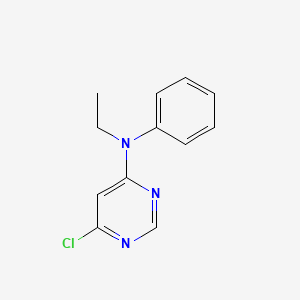

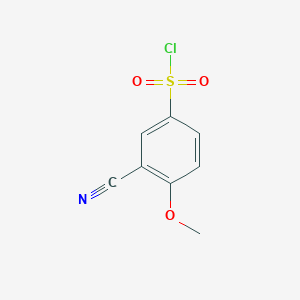
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
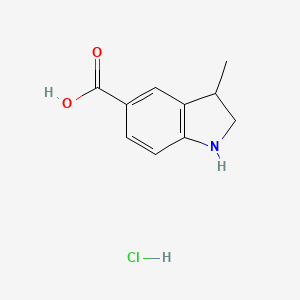
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
